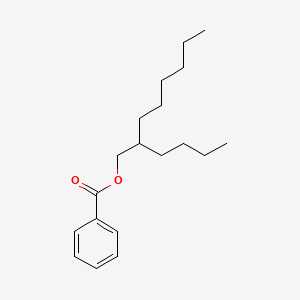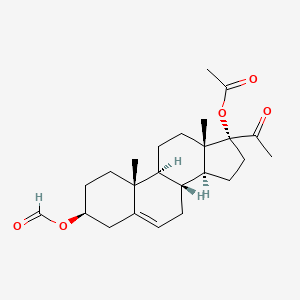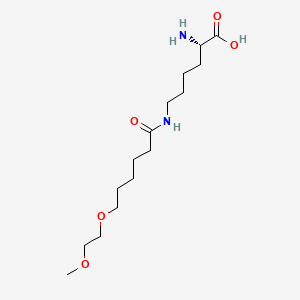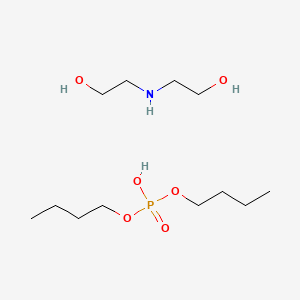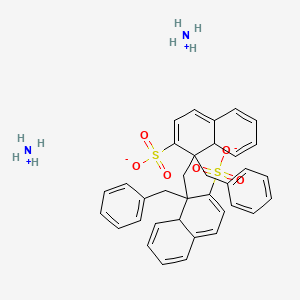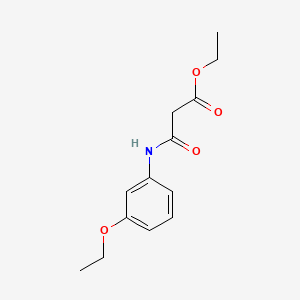
Ethyl 3'-ethoxymalonanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3’-ethoxymalonanilate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound, like other esters, contains a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group .
準備方法
Ethyl 3’-ethoxymalonanilate can be synthesized through various methods. One common method involves the reaction of absolute ethanol with ethyl acrylate in the presence of a catalyst, such as anion exchange resin, in a tubular reactor. The molar ratio of absolute ethanol to ethyl acrylate ranges from 3:1 to 100:1, and the catalyst weight accounts for 0.1% to 20% of the weight of the ethyl acrylate . This method is advantageous due to its simplicity, mild conditions, and minimal side reactions.
化学反応の分析
Ethyl 3’-ethoxymalonanilate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ethyl 3’-ethoxymalonanilate may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Ethyl 3’-ethoxymalonanilate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, paints, and coatings.
作用機序
The mechanism by which ethyl 3’-ethoxymalonanilate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. These products can then participate in various biochemical pathways, influencing cellular functions and metabolic processes .
類似化合物との比較
Ethyl 3’-ethoxymalonanilate can be compared with other esters, such as ethyl acetate and methyl butyrate. While all these compounds share a similar ester functional group, they differ in their alkyl or aryl groups, which influence their physical and chemical properties. For example, ethyl acetate has a lower boiling point and is more volatile compared to ethyl 3’-ethoxymalonanilate . This uniqueness makes ethyl 3’-ethoxymalonanilate suitable for specific applications where higher boiling points and lower volatility are desired.
Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
特性
CAS番号 |
15386-87-5 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
ethyl 3-(3-ethoxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-11-7-5-6-10(8-11)14-12(15)9-13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChIキー |
IURDKPARJYJPKY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
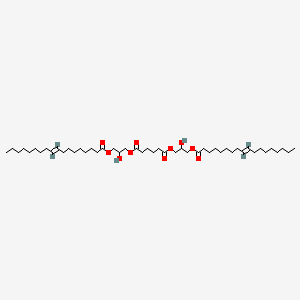
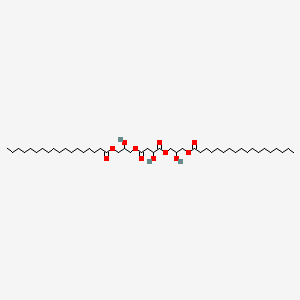

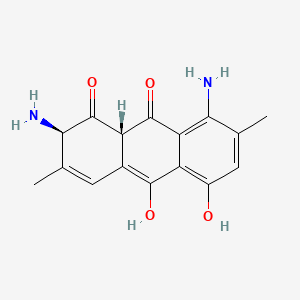

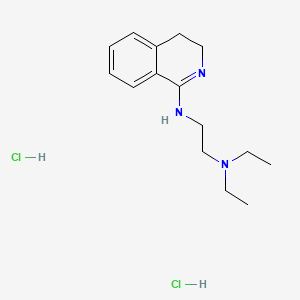
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
